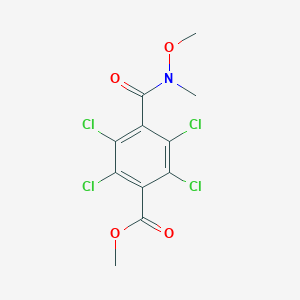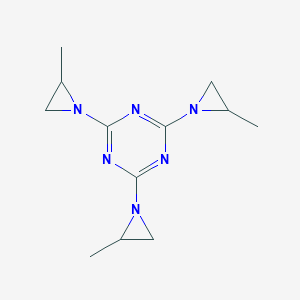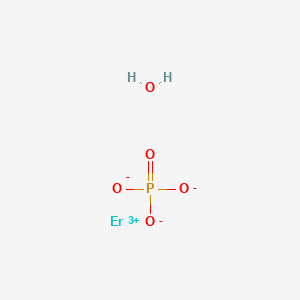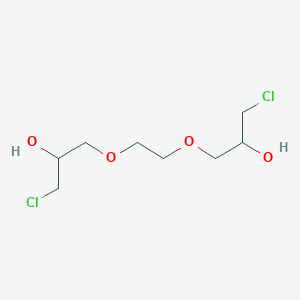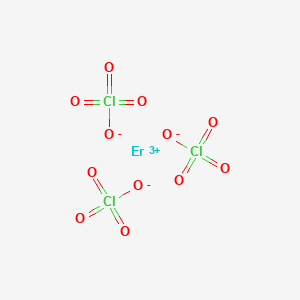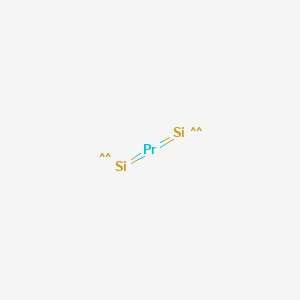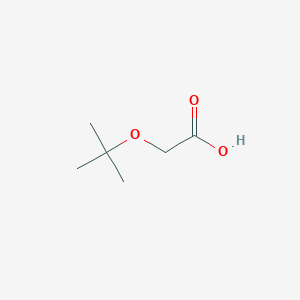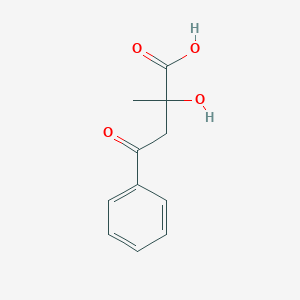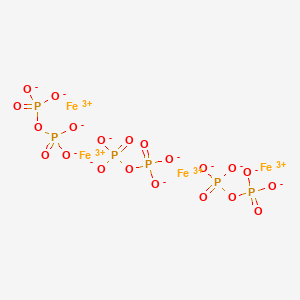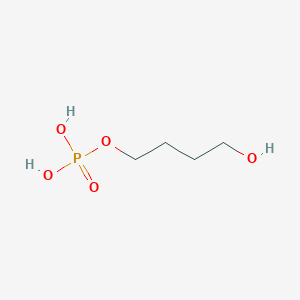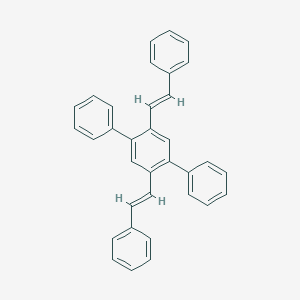
p-Terphenyl, 2',5'-distyryl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Terphenyl, 2',5'-distyryl- (PTDS) is a fluorescent dye that has been widely used in various scientific research applications. PTDS is a derivative of terphenyl, which is a hydrocarbon consisting of three phenyl rings. The addition of styryl groups to PTDS enhances its fluorescence properties, making it a popular choice for fluorescence microscopy and imaging studies.
Mechanism Of Action
The fluorescence properties of p-Terphenyl, 2',5'-distyryl- are due to its ability to undergo a process known as excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from one part of the molecule to another upon excitation with light. This results in a change in the electronic structure of the molecule, leading to fluorescence emission.
Biochemical And Physiological Effects
P-Terphenyl, 2',5'-distyryl- has been shown to be non-toxic and non-cytotoxic in various cell lines, making it a safe choice for imaging studies. It has also been shown to be stable under various physiological conditions, making it suitable for in vivo imaging studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of p-Terphenyl, 2',5'-distyryl- is its high quantum yield, which makes it a highly sensitive fluorescent probe. It also has a long fluorescence lifetime, making it suitable for time-resolved imaging studies. However, p-Terphenyl, 2',5'-distyryl- has limited photostability, which can limit its use in long-term imaging studies.
Future Directions
There are several future directions for the use of p-Terphenyl, 2',5'-distyryl- in scientific research. It can be further developed as a biosensor for the detection of various analytes, including biomolecules and environmental pollutants. p-Terphenyl, 2',5'-distyryl- can also be used in the development of new imaging techniques for the study of biological processes at the cellular and molecular levels. Additionally, p-Terphenyl, 2',5'-distyryl- can be used in the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
P-Terphenyl, 2',5'-distyryl- can be synthesized through a series of chemical reactions involving the coupling of 2-bromo-1,4-dibromobenzene and 2-bromo-1,4-dibromo-3,5-dimethylbenzene with styrene. The resulting product is then purified through column chromatography to obtain pure p-Terphenyl, 2',5'-distyryl-.
Scientific Research Applications
P-Terphenyl, 2',5'-distyryl- has been widely used in scientific research as a fluorescent probe for imaging and tracking various biological molecules and cellular processes. It has been used to study protein-protein interactions, DNA-protein interactions, and cellular signaling pathways. p-Terphenyl, 2',5'-distyryl- has also been used in the development of biosensors for the detection of various analytes.
properties
CAS RN |
14474-63-6 |
|---|---|
Product Name |
p-Terphenyl, 2',5'-distyryl- |
Molecular Formula |
C34H26 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1,4-diphenyl-2,5-bis[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H/b23-21+,24-22+ |
InChI Key |
QCVRUHKZIPUQEM-MBALSZOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2C3=CC=CC=C3)/C=C/C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
synonyms |
2,5-diphenyl-1,4-distyrylbenzene trans-DPDSB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




